molecular formula C13H21N3O3 B6636983 [4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone

[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone

Cat. No. B6636983
M. Wt: 267.32 g/mol
InChI Key: UHRANGBKRDYQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone, also known as HOP-2000, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of [4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the inflammatory and cancerous processes. [4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, [4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone in lab experiments is its multi-targeted activity, which makes it a potentially useful compound for the treatment of various diseases. Another advantage is its low toxicity, which makes it a relatively safe compound to work with. However, one limitation of using [4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of [4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone. One direction is the further investigation of its potential therapeutic applications in various diseases, such as Alzheimer's disease, cancer, and viral infections. Another direction is the optimization of its synthesis method to improve its purity and yield. Additionally, the development of new analogs of [4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone with improved pharmacological properties is another potential future direction.

Synthesis Methods

The synthesis of [4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone involves the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with 1-(2-chloroethyl)piperazine in the presence of triethylamine. The resulting intermediate is then reacted with 2-bromo-1-butanol to form the final product, [4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone. The purity and yield of the compound can be improved by recrystallization and column chromatography.

Scientific Research Applications

[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, [4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the formation of plaques in the brain.

properties

IUPAC Name

[4-(1-hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-3-11(9-17)15-4-6-16(7-5-15)13(18)12-8-10(2)14-19-12/h8,11,17H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRANGBKRDYQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N1CCN(CC1)C(=O)C2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone

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